molecular formula C26H38N6O3 B1680573 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate CAS No. 876310-60-0

2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate

Cat. No. B1680573
M. Wt: 482.6 g/mol
InChI Key: ZLSDDXOZWMSRNZ-BFLAJNRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, also known as RF9, is a dipeptide formed from L-arginine and L-phenylalaninamide residues . It has been reported to be a potent and selective antagonist of neuropeptide FF (NPFF) receptors, but more recently found to be an agonist at both NPFF1R and the kisspeptin receptor (KISS1R) .


Molecular Structure Analysis

The molecular formula of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is C26H38N6O3 . The molecular weight is 482.6 g/mol . The IUPAC name is N - [ (2 S )-1- [ [ (2 S )-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5- (diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide .


Physical And Chemical Properties Analysis

The density of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is predicted to be 1.42±0.1 g/cm3 . It is soluble in water at 20mg/mL . The pKa is predicted to be 14.53±0.20 .

Scientific Research Applications

Neuropeptide FF Receptor Antagonist

  • Application Summary: RF9, which is a form of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, is a neuropeptide FF receptor antagonist . Neuropeptide FF (NPFF) is a member of the FMRFamide family of neuropeptides, which are implicated in nociception and regulation of opioid analgesia .
  • Results or Outcomes: NPFF exhibits antiopioid activity (hyperalgesia). NPFF antagonists like RF9 are expected to improve the therapeutic efficacy of opioids for treatment of chronic pain .

Neuropeptide FF Receptor Agonist

  • Application Summary: RF9 has also been reported to be an agonist at both NPFF1R and the kisspeptin receptor (KISS1R) .

Kisspeptin Receptor Agonist

  • Application Summary: RF9 acts as an agonist at the kisspeptin receptor (KISS1R), which plays a crucial role in the regulation of the reproductive system .

Safety And Hazards

The safety data sheet advises that 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is for R&D use only and not for medicinal, household or other use . It should be stored at -20°C .

properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKHUSRDQFQHAK-RNJMTYCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151466
Record name N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate

CAS RN

876310-60-0
Record name N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876310-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate
Reactant of Route 2
Reactant of Route 2
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate
Reactant of Route 3
Reactant of Route 3
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate
Reactant of Route 4
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate
Reactant of Route 5
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate
Reactant of Route 6
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.